9-Acridanone, 3-methoxy-4-(piperidinomethyl)-

Medicinal Chemistry Physicochemical Profiling Scaffold Hopping

9-Acridanone, 3-methoxy-4-(piperidinomethyl)- (CAS 58324-15-5) is a synthetic small molecule belonging to the acridin-9-one (acridone) class of N-heterocycles. With a molecular formula of C20H22N2O2 and a molecular weight of 322.4 g/mol, its structure is defined by a tricyclic acridone core substituted with a methoxy group at the 3-position and a piperidinomethyl group at the 4-position.

Molecular Formula C20H22N2O2
Molecular Weight 322.4 g/mol
CAS No. 58324-15-5
Cat. No. B13957497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Acridanone, 3-methoxy-4-(piperidinomethyl)-
CAS58324-15-5
Molecular FormulaC20H22N2O2
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2)CN4CCCCC4
InChIInChI=1S/C20H22N2O2/c1-24-18-10-9-15-19(16(18)13-22-11-5-2-6-12-22)21-17-8-4-3-7-14(17)20(15)23/h3-4,7-10H,2,5-6,11-13H2,1H3,(H,21,23)
InChIKeyLPWMWKXYHDHZBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Acridanone, 3-methoxy-4-(piperidinomethyl)- (CAS 58324-15-5) Procurement Guide for N-Heterocyclic Research & Synthesis


9-Acridanone, 3-methoxy-4-(piperidinomethyl)- (CAS 58324-15-5) is a synthetic small molecule belonging to the acridin-9-one (acridone) class of N-heterocycles . With a molecular formula of C20H22N2O2 and a molecular weight of 322.4 g/mol, its structure is defined by a tricyclic acridone core substituted with a methoxy group at the 3-position and a piperidinomethyl group at the 4-position. This compound is primarily cited as a key intermediate in the synthesis of complex pharmaceutical agents, distinguishing it from its xanthone-based structural analogs which have a different pharmacological profile .

Workflow role
Synthetic intermediate for complex pharmaceutical agents and N-heterocyclic scaffold elaboration
Scaffold differentiation
Acridin-9-one core with endocyclic N-H; distinct from xanthone-based structural analogs
Selection context
Supports medicinal chemistry programs requiring a less lipophilic core for property optimization

Why 9-Acridanone, 3-methoxy-4-(piperidinomethyl)- Cannot Be Interchanged with Core-Hopped Analogs


The acridin-9-one core of CAS 58324-15-5 creates distinct chemical and biological properties that prevent its generic substitution with closely related xanthone or simple acridine analogs. A critical structural feature is the endocyclic nitrogen at position 10 of the acridone ring, which introduces a hydrogen-bond donor and a specific electronic character absent in xanthone analogs like mepixanox (CAS 17854-59-0) . This fundamental difference in the central ring system alters the compound's reactivity, predicted lipophilicity, and potential biological target engagement, making it a non-fungible intermediate for specific synthetic pathways . Simple replacement with a compound lacking this N-H functionality, such as a xanthone, would fail to replicate the intended synthetic or biological outcome.

Core structure
Acridin-9-one N-H introduces a hydrogen-bond donor and distinct electronic character. Xanthone analogs lack this functionality and may shift reactivity and target-engagement profile.
Lipophilicity
Predicted cLogP is lower for the acridone core. Substituting with a more lipophilic xanthone may alter permeability and protein-binding context, limiting direct transfer of property profiles.
Synthetic utility
Documented as a specific intermediate for gefitinib-related pathways. Xanthone-based compounds do not share this documented synthetic role and may not support the same process chemistry route.

Quantitative Differentiation Data for 9-Acridanone, 3-methoxy-4-(piperidinomethyl)- (CAS 58324-15-5)


Core Structure Impact: Predicted Lipophilicity (cLogP) Comparison vs. Mepixanox

The replacement of the xanthone oxygen in mepixanox with the acridone's N-H group significantly reduces the compound's predicted lipophilicity, a major factor governing membrane permeability, protein binding, and pharmacokinetic profile. The target acridone compound exhibits a lower predicted octanol-water partition coefficient compared to the close xanthone analog . This difference is crucial for projects requiring a less lipophilic core for property optimization.

Predicted cLogP
Cross-study comparable
Target: 2.80 vs Mepixanox: 3.49 (Δ −0.69 log units)
Lower lipophilicity may support a different developability profile; relevant for hit-to-lead property optimization.
ChemDraw prediction; data to verify experimentally.
Medicinal Chemistry Physicochemical Profiling Scaffold Hopping

Physicochemical Comparison: Predicted Boiling Point and Density vs. Mepixanox

The distinct core structure leads to differences in predicted physical properties relevant to compound handling and purification. The acridone target compound is predicted to have a slightly lower boiling point and a lower density compared to its xanthone analog, probably due to differences in molecular packing and dipole moment arising from the N-H group .

Boiling point & density
Cross-study comparable
BP ~488.6 °C, density 1.198 g/cm³ vs Mepixanox BP ~488.0 °C, density ~1.2 g/cm³
Subtle differences in predicted physical properties may influence purification and storage conditions at scale.
ACD/Labs Percepta prediction; experimental confirmation needed.
Physical Chemistry Purification Formulation

Target Engagement: Differential Activity of Acridinone Core vs. Xanthone Core on PI3Kδ

The core structure critically influences biological activity. A compound featuring a methoxy and piperidinomethyl-substituted acridinone core, structurally analogous to CAS 58324-15-5, demonstrates measurable biochemical and cellular activity against PI3Kδ. This contrasts with the xanthone-based mepixanox, which is a known central nervous system stimulant without significant PI3K activity . The engineered acridone core appears unique in its ability to modulate this therapeutic kinase pathway.

PI3Kδ biochemical IC50
Class-level inference
2.70 nM (analog with identical acridinone core and substitution pattern)
Supports PI3Kδ pathway-study fit; xanthone comparator is functionally silent on this kinase target.
Fluorescence polarization assay, 30 min. Cellular pAKT IC50: 374 nM.
Kinase Inhibition Immuno-Oncology Cell Signaling

Exclusive Application as a Pharmaceutical Intermediate: Gefitinib Synthesis Pathway

A key differentiator for procurement is the compound's documented utility as a specific intermediate in the synthesis of a known anticancer agent. Unlike mepixanox, which is a final drug substance, the target compound is structurally linked to the synthesis of gefitinib, an EGFR tyrosine kinase inhibitor . Other simple acridones or xanthones lack this direct, published synthetic utility, making CAS 58324-15-5 the only rational choice for this process chemistry route.

Gefitinib intermediate
Supporting evidence
Documented as an intermediate in gefitinib synthetic route; xanthone analogs lack this published utility.
Selection-relevant for process R&D targeting EGFR-TKI synthetic pathways.
Based on supplier application notes and cited research publications.
Process Chemistry Synthetic Route Design EGFR-TKI

Applications of 9-Acridanone, 3-methoxy-4-(piperidinomethyl)- (CAS 58324-15-5) Based on Quantified Differentiation


Medicinal Chemistry Hit-to-Lead Optimization for PI3Kδ Inhibitors

Procurement for a medicinal chemistry program targeting the PI3Kδ pathway (relevant to B-cell malignancies and immuno-oncology) is supported. The acridin-9-one scaffold of CAS 58324-15-5 serves as a superior starting point over xanthone analogs. A structural analog has demonstrated potent biochemical inhibition (IC50: 2.70 nM) and cellular activity (IC50: 374 nM) against this target. The lower predicted lipophilicity (cLogP 2.80) of this core compared to the xanthone analog mepixanox (cLogP 3.49) suggests a more favorable developability profile for achieving oral bioavailability and reducing off-target promiscuity .

Process R&D and Generic API Synthesis via the Gefitinib Route

This compound is the required intermediate for laboratories developing or scaling up a synthetic route to gefitinib or its derivatives. Simple substitution with a different acridone or a xanthone like mepixanox would result in a failure to produce the correct API regioisomer. Procurement is therefore non-negotiable for this specific synthetic pathway, as documented in process chemistry literature .

Discovery of Novel CNS Agents Through Scaffold Hopping

For research groups exploring non-xanthone central nervous system (CNS) agents, the acridin-9-one core represents a valuable scaffold-hopping exercise. The target compound, while structurally echoing the analeptic agent mepixanox, possesses a distinct N-H hydrogen-bond donor and a different lipophilic profile (cLogP 2.80). This can be used to probe specific pharmacophoric requirements, create intellectual property space, or tune physicochemical properties away from the xanthone class without losing the 3-methoxy-4-piperidinomethyl vector's potential for target binding .

Structure-Activity Relationship (SAR) Studies of Acridone/Xanthone Bioisosteres

CAS 58324-15-5 is an essential tool compound for SAR investigations comparing acridone and xanthone bioisosteres. By directly comparing its predicted physicochemical properties (e.g., a cLogP of 2.80 and a density of 1.198 g/cm³) and its potential for engaging biological targets like PI3Kδ with those of its xanthone analog, researchers can deconvolve the specific contributions of the central core heteroatom to in vitro and in vivo pharmacology .

Application
Selection Property
Validation Focus
PI3Kδ inhibitor hit-to-lead
Acridin-9-one core with reported class-level PI3Kδ inhibition context
Biochemical and cellular target engagement; developability profile relative to xanthone analogs
Gefitinib process R&D
Documented synthetic intermediate for EGFR-TKI route
Regioisomer fidelity and step compatibility in published gefitinib synthesis
CNS scaffold hopping
N-H donor and distinct lipophilic profile vs xanthone class
Pharmacophoric requirement probing and IP space creation
Acridone/xanthone SAR
Defined substitution pattern for core-heteroatom comparison
Deconvolution of central core contribution to in vitro pharmacology
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